Several synthetic routes have been explored for N-(piperidin-4-ylmethyl)acetamide and its derivatives. A common approach involves the reaction of piperidin-4-ylmethanamine with acetic anhydride or acetyl chloride. [, ] This reaction proceeds through nucleophilic acyl substitution, with the amine group of piperidin-4-ylmethanamine attacking the carbonyl carbon of the acylating agent. Further modifications on the piperidine nitrogen or the acetamide nitrogen allow the synthesis of a diverse library of compounds. [, , ]
Molecular Structure Analysis
The molecular structure of N-(piperidin-4-ylmethyl)acetamide has been characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [, ] The piperidine ring typically adopts a chair conformation, while the acetamide group exhibits flexibility in its orientation. The presence of hydrogen bond donors and acceptors within the structure influences its intermolecular interactions, influencing its physicochemical properties. [, ]
Chemical Reactions Analysis
N-(piperidin-4-ylmethyl)acetamide can undergo various chemical reactions, enabling its incorporation into more complex molecular architectures. The nitrogen atoms within the piperidine and acetamide moieties can participate in alkylation, acylation, and sulfonylation reactions, allowing for the introduction of diverse substituents. [, ] These modifications are crucial for fine-tuning the pharmacological properties of the resulting compounds.
Mechanism of Action
The mechanism of action of N-(piperidin-4-ylmethyl)acetamide derivatives varies depending on the specific modifications incorporated into the parent structure and the biological target being addressed. For example, some derivatives act as competitive antagonists by binding to the active site of enzymes or receptors, preventing the binding of natural substrates or ligands. [, ] Others function as allosteric modulators, binding to distinct sites on their targets and altering the protein's conformation or activity. []
Applications
7.1. Antibacterial Agents: Oxazolidinone derivatives incorporating the N-(piperidin-4-ylmethyl)acetamide moiety have demonstrated potent antibacterial activity against Gram-positive bacteria, including Mycobacterium tuberculosis. [, ]
7.2. GSK-3β Inhibitors: Substituted N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides have shown potent inhibitory activity against glycogen synthase kinase-3β (GSK-3β), a promising target for treating mood disorders. []
7.3. Muscarinic Antagonists: (2R)-N-[1-(6-Aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide has exhibited potent and selective antagonism at M3 muscarinic receptors, suggesting potential for treating conditions such as chronic obstructive pulmonary disease. []
7.4. Serotonin Receptor Modulators: Derivatives of N-(piperidin-4-ylmethyl)acetamide have been explored for their interaction with various serotonin receptor subtypes. While some exhibit inverse agonism at the 5-HT2A receptor with potential antipsychotic effects, others show partial agonism at the 5-HT4 receptor, suggesting potential for treating neurological disorders. [, ]
7.5. Other Applications: Research has also explored the potential of N-(piperidin-4-ylmethyl)acetamide derivatives as EGFR inhibitors [], tachykinin NK2 receptor antagonists [], and orexin receptor antagonists. []
Compound Description: VUF11211 is a high-affinity CXCR3 antagonist characterized by a rigid, elongated structure with two basic groups. This piperazinyl-piperidine compound exhibits an allosteric binding mode to CXCR3, extending from the minor pocket to the major pocket of the transmembrane domains. []
Relevance: Although chemically distinct from N-(piperidin-4-ylmethyl)acetamide, VUF11211 shares a core piperidine ring system. The research highlighting VUF11211 focuses on understanding the binding modes of CXCR3 antagonists, which could offer insights for designing novel compounds targeting this receptor, including potential modifications to the simpler structure of N-(piperidin-4-ylmethyl)acetamide. []
Compound Description: NBI-74330 is another high-affinity CXCR3 antagonist, belonging to the 8-azaquinazolinone class and lacking basic groups. Unlike VUF11211, NBI-74330 anchors primarily within the transmembrane minor pocket of CXCR3. []
Relevance: NBI-74330, while structurally different from N-(piperidin-4-ylmethyl)acetamide, emphasizes the diversity of chemical scaffolds capable of CXCR3 antagonism. The study's findings on NBI-74330's binding site could be valuable in guiding the design of novel CXCR3 modulators, potentially including modifications of the N-(piperidin-4-ylmethyl)acetamide scaffold to target similar regions within the receptor. []
Compound Description: This series represents a class of potent glycogen synthase kinase-3β (GSK-3β) inhibitors. These compounds exhibit good cell activity and have shown efficacy in a mouse model of mania. []
Relevance: These compounds share a significant structural resemblance to N-(piperidin-4-ylmethyl)acetamide, featuring both the piperidine ring and the acetamide linker. The key difference lies in the replacement of the acetamide terminal methyl group with a substituted indazole-3-carboxamide moiety. This modification is crucial for potent GSK-3β inhibition, highlighting how subtle changes to the N-(piperidin-4-ylmethyl)acetamide scaffold can significantly alter its biological target and activity. []
Compound Description: NDS-41119 is identified as a potent inhibitor of epidermal growth factor receptor (EGFR) signaling. This compound effectively inhibits EGFR phosphorylation and downstream signaling pathways, resulting in the attenuation of EGF-induced cell proliferation and migration. Notably, NDS-41119 also inhibits the T790M EGFR mutation, demonstrating potential for combating resistance mechanisms. []
Compound Description: Ibodutant is a potent tachykinin NK2 receptor (NK2R) antagonist currently in phase II clinical trials for irritable bowel syndrome. It demonstrates a surmountable and competitive antagonism mechanism with a fast association and slow dissociation rate at the NK2R. []
Relevance: While structurally more complex than N-(piperidin-4-ylmethyl)acetamide, ibodutant incorporates a piperidin-4-ylmethyl acetamide moiety within its structure. This highlights how the core structure of N-(piperidin-4-ylmethyl)acetamide can be integrated into larger molecular frameworks to target specific receptors like NK2R. []
Compound Description: Compound 7 is a potent oxazolidinone antibacterial agent, exhibiting significant activity against Mycobacterium tuberculosis and Mycobacterium marinum. This compound demonstrates superior efficacy compared to linezolid, a current treatment for drug-resistant tuberculosis. []
Relevance: Although structurally distinct from N-(piperidin-4-ylmethyl)acetamide, Compound 7 shares the acetamide group. The research on Compound 7 underscores the potential of incorporating acetamide moieties, similar to that in N-(piperidin-4-ylmethyl)acetamide, into larger frameworks to develop novel anti-mycobacterial agents. []
Compound Description: AC90179 is a potent and selective 5-HT2A receptor inverse agonist. It exhibits high affinity for 5-HT2A receptors and moderate affinity for 5-HT2C receptors, while lacking significant affinity for D2 and H1 receptors, potentially leading to an improved side effect profile compared to other antipsychotics. [, ]
Relevance: AC90179 shares the core N-(1-methylpiperidin-4-yl)acetamide structure with N-(piperidin-4-ylmethyl)acetamide. The key difference lies in the substitution on the acetamide nitrogen, where AC90179 incorporates a 4-methylbenzyl group. This modification contributes to its potent and selective 5-HT2A receptor inverse agonism, indicating that variations in substituents on the acetamide nitrogen of N-(piperidin-4-ylmethyl)acetamide can significantly impact its pharmacological profile. [, ]
Almorexant
Compound Description: Almorexant is a dual orexin receptor antagonist, targeting both OX1 and OX2 receptors, involved in regulating the sleep-wake cycle. This compound has shown efficacy in inducing and maintaining sleep in clinical trials. []
Relevance: While structurally distinct from N-(piperidin-4-ylmethyl)acetamide, research on almorexant's interaction with orexin receptors provides valuable information about ligand binding sites within G protein-coupled receptors (GPCRs). This information can inform the design of novel GPCR-targeting compounds, potentially including derivatives of N-(piperidin-4-ylmethyl)acetamide with modifications tailored for specific GPCR interactions. []
Compound Description: L-372,662 is a potent and selective oxytocin antagonist, showing promising in vitro and in vivo activity. It exhibits good oral bioavailability and favorable pharmacokinetic properties. []
Relevance: L-372,662 incorporates a piperidin-4-yloxy moiety within its structure, highlighting the potential for incorporating similar structural motifs, related to N-(piperidin-4-ylmethyl)acetamide, into larger frameworks to target specific receptors like the oxytocin receptor. []
Compound Description: SUVN-G3031 is a novel, potent, and selective histamine H3 receptor inverse agonist demonstrating robust wake-promoting activity in preclinical studies. It shows good oral bioavailability, favorable pharmacokinetic properties, and a good safety profile, making it a potential candidate for treating sleep disorders. []
Relevance: While SUVN-G3031 is structurally distinct from N-(piperidin-4-ylmethyl)acetamide, it highlights the potential of piperidine derivatives in targeting the histamine H3 receptor. This research could inspire the exploration of N-(piperidin-4-ylmethyl)acetamide analogs with modifications aimed at enhancing histamine H3 receptor activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.